1,2-Difluoro-3-difluoromethoxy-6-(trifluoromethylthio)benzene
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Overview
Description
1,2-Difluoro-3-difluoromethoxy-6-(trifluoromethylthio)benzene is a fluorinated aromatic compound with the molecular formula C8H3F7OS. This compound is characterized by the presence of multiple fluorine atoms, which impart unique chemical properties. Fluorinated compounds are widely used in various fields, including pharmaceuticals, agrochemicals, and materials science, due to their enhanced stability and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Difluoro-3-difluoromethoxy-6-(trifluoromethylthio)benzene typically involves the introduction of fluorine atoms and trifluoromethylthio groups onto a benzene ring. One common method is the radical trifluoromethylation of carbon-centered radical intermediates. This process involves the use of reagents such as trifluoromethyl iodide (CF3I) and a radical initiator under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The specific conditions, such as temperature, pressure, and solvent choice, are optimized to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
1,2-Difluoro-3-difluoromethoxy-6-(trifluoromethylthio)benzene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups, while oxidation and reduction can lead to the formation of various oxidized or reduced species .
Scientific Research Applications
1,2-Difluoro-3-difluoromethoxy-6-(trifluoromethylthio)benzene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the development of advanced materials with enhanced stability and reactivity.
Mechanism of Action
The mechanism of action of 1,2-Difluoro-3-difluoromethoxy-6-(trifluoromethylthio)benzene involves its interaction with molecular targets through its fluorinated functional groups. These interactions can modulate various biochemical pathways, leading to specific biological effects. The trifluoromethylthio group, in particular, plays a crucial role in enhancing the compound’s reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
- 1,3-Difluoro-2-(trifluoromethoxy)benzene
- 1,2,4-Trifluoro-5-(trifluoromethylthio)benzene
- 1,2-Difluoro-4-(trifluoromethylthio)benzene
Uniqueness
1,2-Difluoro-3-difluoromethoxy-6-(trifluoromethylthio)benzene is unique due to the specific arrangement of its fluorine atoms and trifluoromethylthio group. This unique structure imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications .
Properties
Molecular Formula |
C8H3F7OS |
---|---|
Molecular Weight |
280.16 g/mol |
IUPAC Name |
1-(difluoromethoxy)-2,3-difluoro-4-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C8H3F7OS/c9-5-3(16-7(11)12)1-2-4(6(5)10)17-8(13,14)15/h1-2,7H |
InChI Key |
BLBZABGLUOLFLO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1OC(F)F)F)F)SC(F)(F)F |
Origin of Product |
United States |
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